![molecular formula C12H8ClN3 B3037734 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-86-9](/img/structure/B3037734.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
“2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound with the linear formula C12H8ClN3 . It’s part of the imidazo[1,2-a]pyridines class, which are fused nitrogen-bridged heterocyclic compounds . These compounds have been the subject of significant research due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Biological Study
Joshi et al. (2012) explored the synthesis of heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This study resulted in the creation of compounds with potential antimicrobial activity, highlighting the compound's role in drug development and medicinal chemistry (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Chemical Detoxification Applications
Sharma et al. (2018) reported on the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine, including 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine, for chemical detoxification of mercury chloride (HgCl2). This application is significant in environmental chemistry and toxicology (Sharma, Kumar, Kumar, Mehta, & Bhasin, 2018).
Antineoplastic Activity
Abdel-Hafez (2007) synthesized a series of compounds, including imidazo[1,2-a]pyrimidine derivatives, to develop new antineoplastic agents. These compounds showed varying degrees of effectiveness against cancer cell lines, underscoring the potential of this compound in cancer research (Abdel-Hafez, 2007).
Synthesis and Anti-Inflammatory Activity
Zhou et al. (2008) developed imidazo[1,2-a]pyrimidine derivatives, including this compound, with anti-inflammatory activities. This study provides insights into the therapeutic applications of these compounds in addressing inflammation-related diseases (Zhou, Ding, Zhang, Xu, & Dai, 2008).
Fluorescent Sensor Applications
Rawat & Rawat (2018) investigated the optical properties of imidazo[1,2-a]pyrimidine derivatives, including their potential as fluorescent sensors for detecting zinc ions. This application is important in analytical chemistry and environmental monitoring (Rawat & Rawat, 2018).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit the growth of certain organisms in a dose-dependent manner .
Biochemical Pathways
Related imidazo[1,2-a]pyridine derivatives have been associated with various biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects .
Result of Action
Related compounds have been found to exhibit inhibitory effects on certain organisms and enzymes .
Action Environment
It’s worth noting that related imidazo[1,2-a]pyridine derivatives have been used as corrosion inhibitors to protect steel from environmental corrosion .
properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNORHLFOJIFIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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